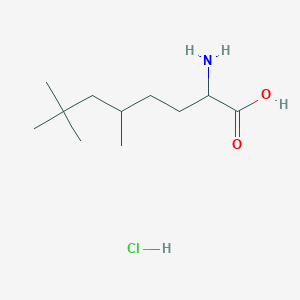

2-Amino-5,7,7-trimethyl-octanoic acid

Description

Structure

3D Structure of Parent

Properties

CAS No. |

5440-38-0 |

|---|---|

Molecular Formula |

C11H24ClNO2 |

Molecular Weight |

237.77 g/mol |

IUPAC Name |

2-amino-5,7,7-trimethyloctanoic acid;hydrochloride |

InChI |

InChI=1S/C11H23NO2.ClH/c1-8(7-11(2,3)4)5-6-9(12)10(13)14;/h8-9H,5-7,12H2,1-4H3,(H,13,14);1H |

InChI Key |

MBUIKEZYWBLFNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(C(=O)O)N)CC(C)(C)C.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 5,7,7 Trimethyl Octanoic Acid

Chemo- and Enantioselective Synthesis Strategies

The controlled introduction of the amino group at the C2 position with a specific stereochemistry is a critical aspect of synthesizing 2-Amino-5,7,7-trimethyl-octanoic acid. This requires sophisticated synthetic methodologies that can effectively control both chemical selectivity (chemoselectivity) and stereoselectivity (enantioselectivity and diastereoselectivity).

Asymmetric synthesis is paramount for obtaining enantiomerically pure α-amino acids. Several state-of-the-art methods can be hypothetically applied to the synthesis of this compound.

One prominent strategy involves the alkylation of chiral glycine (B1666218) enolate equivalents . In this approach, a chiral auxiliary is attached to a glycine molecule to create a chiral substrate. Deprotonation of the α-carbon with a strong base generates a chiral enolate, which then undergoes diastereoselective alkylation with a suitable electrophile, such as 1-bromo-3,5,5-trimethylhexane. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the target amino acid. The choice of chiral auxiliary is crucial for achieving high diastereoselectivity.

Another powerful technique is asymmetric catalytic amination . This can involve the direct enantioselective amination of a 5,7,7-trimethyloctanoic acid derivative. For instance, an enolate of an ester of 5,7,7-trimethyloctanoic acid can be reacted with an electrophilic nitrogen source in the presence of a chiral catalyst. Chiral phase-transfer catalysts have also been successfully employed for the asymmetric α-amination of carbonyl compounds.

Enzymatic kinetic resolution offers a green and highly selective alternative. In this method, a racemic mixture of this compound or a suitable precursor is treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate. For example, an amino acid oxidase could selectively oxidize one enantiomer, or a lipase (B570770) could selectively hydrolyze an ester derivative of one enantiomer.

Effective control of stereochemistry is fundamental to the synthesis of single-enantiomer amino acids. Beyond asymmetric synthesis, diastereomeric resolution is a classical yet effective method for separating enantiomers.

This technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the individual diastereomers can be treated to remove the chiral resolving agent, yielding the pure enantiomers of the amino acid. Common chiral resolving agents include chiral acids like tartaric acid or chiral amines like brucine.

For example, racemic this compound can be reacted with (R)-(-)-mandelic acid to form two diastereomeric salts: ((R)-amino acid)-(R)-mandelate) and ((S)-amino acid)-(R)-mandelate). Due to their different spatial arrangements, these salts will have different solubilities in a given solvent, enabling their separation.

| Technique | Principle | Key Reagents/Components | Expected Outcome |

| Asymmetric Alkylation | Diastereoselective alkylation of a chiral glycine enolate. | Chiral auxiliary (e.g., Evans oxazolidinone), strong base (e.g., LDA), 1-bromo-3,5,5-trimethylhexane. | High diastereomeric excess of the alkylated product. |

| Asymmetric Catalytic Amination | Enantioselective introduction of an amino group using a chiral catalyst. | Chiral catalyst (e.g., chiral phase-transfer catalyst), electrophilic nitrogen source. | High enantiomeric excess of the aminated product. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Enzyme (e.g., lipase, amino acid oxidase), racemic substrate. | Separation of one enantiomer from the other. |

| Diastereomeric Resolution | Formation and separation of diastereomeric salts. | Racemic amino acid, chiral resolving agent (e.g., tartaric acid, brucine). | Separation of enantiomers via fractional crystallization. |

Precursor Chemistry and Key Intermediates in the Synthesis of this compound

The successful synthesis of the target amino acid is heavily reliant on the efficient preparation of key precursors, namely the octanoic acid backbone and the introduction of the necessary functional groups.

The synthesis of the 5,7,7-trimethyloctanoic acid backbone is a critical first step. A plausible and efficient route is the malonic ester synthesis . wikipedia.orgopenochem.org This method allows for the formation of a carboxylic acid from an alkyl halide with the addition of two carbon atoms.

The synthesis would begin with the preparation of a suitable alkyl halide, 1-bromo-3,5,5-trimethylhexane . This can be synthesized from the commercially available alcohol, 3,5,5-trimethylhexan-1-ol, via bromination with a reagent like phosphorus tribromide (PBr₃).

Subsequently, diethyl malonate is deprotonated with a base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with 1-bromo-3,5,5-trimethylhexane. The resulting dialkylmalonate is then subjected to acidic hydrolysis and decarboxylation to yield the desired 5,7,7-trimethyloctanoic acid .

An alternative approach could involve the Wittig reaction between an appropriate phosphonium (B103445) ylide and an aldehyde to construct the carbon skeleton, followed by subsequent functional group manipulations to arrive at the carboxylic acid. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

With the 5,7,7-trimethyloctanoic acid precursor in hand, the next crucial step is the introduction of the amino group at the α-position (C2).

A classic method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction . This reaction involves the α-bromination of the carboxylic acid using bromine and a catalytic amount of phosphorus tribromide. The resulting 2-bromo-5,7,7-trimethyloctanoic acid can then be treated with ammonia (B1221849) in a nucleophilic substitution reaction to introduce the amino group, yielding a racemic mixture of this compound.

For stereoselective introduction of the amino group, the aforementioned asymmetric amination strategies would be employed on the 5,7,7-trimethyloctanoic acid precursor.

The trimethyl moieties are integral to the structure of the starting material, 3,5,5-trimethylhexan-1-ol, and are carried through the synthetic sequence.

| Precursor/Intermediate | Synthetic Method | Key Reagents |

| 1-bromo-3,5,5-trimethylhexane | Bromination of alcohol | 3,5,5-trimethylhexan-1-ol, PBr₃ |

| 5,7,7-trimethyloctanoic acid | Malonic ester synthesis | Diethyl malonate, NaOEt, 1-bromo-3,5,5-trimethylhexane, H₃O⁺, heat |

| 2-bromo-5,7,7-trimethyloctanoic acid | Hell-Volhard-Zelinsky reaction | 5,7,7-trimethyloctanoic acid, Br₂, PBr₃ (cat.) |

| (rac)-2-Amino-5,7,7-trimethyl-octanoic acid | Ammonolysis of α-bromo acid | 2-bromo-5,7,7-trimethyloctanoic acid, NH₃ |

Optimization of Reaction Conditions and Yield Enhancement for Large-Scale Synthesis

Transitioning a synthetic route from laboratory scale to large-scale production necessitates careful optimization of reaction conditions to maximize yield, ensure safety, and minimize costs.

For the malonic ester synthesis , key parameters to optimize include the choice of base and solvent, reaction temperature, and the method of purification. The use of a phase-transfer catalyst could potentially improve the efficiency of the alkylation step.

In the Hell-Volhard-Zelinsky reaction , controlling the stoichiometry of bromine and the reaction temperature is crucial to prevent side reactions, such as polybromination.

For asymmetric syntheses , catalyst loading is a significant factor in terms of both cost and efficiency. Optimizing the catalyst-to-substrate ratio is essential. In diastereomeric resolution , the choice of solvent for crystallization is critical for achieving high separation efficiency. The recovery and recycling of the chiral resolving agent are also important for the economic viability of the process.

| Reaction Step | Parameter for Optimization | Desired Outcome |

| Alkylation (Malonic Ester Synthesis) | Base, solvent, temperature, catalyst | High yield of mono-alkylated product, minimal side reactions. |

| α-Bromination (HVZ) | Stoichiometry of reagents, temperature | High yield of mono-brominated product, prevention of polybromination. |

| Asymmetric Catalysis | Catalyst loading, solvent, temperature | High enantioselectivity, high turnover number for the catalyst. |

| Diastereomeric Resolution | Crystallization solvent, temperature profile | High yield and purity of the desired diastereomer. |

| Overall Process | Purification methods, solvent recycling | High overall yield, cost-effectiveness, and sustainability. |

Green Chemistry Principles in the Synthesis of this compound

Specific green chemistry applications for the synthesis of this compound are not documented. However, the broader field of amino acid synthesis has increasingly adopted green principles, which would be directly applicable.

Biocatalysis stands out as the most significant green methodology in this context. The use of enzymes, particularly transaminases, aligns with several core principles of green chemistry:

High Selectivity: Enzymes provide exceptionally high chemo-, regio-, and stereoselectivity, which minimizes the formation of byproducts and eliminates the need for complex protecting group chemistry. nih.gov

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, significantly reducing energy consumption compared to traditional organic synthesis. semanticscholar.org

Renewable Feedstocks: The enzymes themselves are derived from renewable sources.

Atom Economy: Reactions like transamination are highly atom-economical, efficiently incorporating the amino group into the final product.

The table below illustrates a representative example of reaction parameters for the enzymatic transamination of a generic, bulky α-keto acid, which represents a plausible green approach for the synthesis of the target compound.

| Parameter | Condition | Rationale (Green Chemistry Principle) |

|---|---|---|

| Catalyst | Engineered ω-Transaminase | High selectivity (avoids byproducts), biodegradable catalyst. |

| Solvent | Aqueous Buffer (e.g., Phosphate Buffer) | Use of a safe, non-toxic, and environmentally benign solvent. |

| Amino Donor | Isopropylamine | High thermodynamic driving force; acetone (B3395972) byproduct is easily removed. |

| Temperature | 30-45 °C | Reduced energy consumption compared to classical chemical methods. |

| pH | 7.5 - 9.0 | Mild conditions prevent degradation and side reactions. |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | Naturally occurring, essential for enzyme activity. |

This biocatalytic approach represents a state-of-the-art, green, and efficient pathway that would likely be the method of choice for the sustainable synthesis of this compound.

Derivatization and Analog Generation of 2 Amino 5,7,7 Trimethyl Octanoic Acid

N-Terminal and C-Terminal Functionalization Strategies

The presence of a primary amine (N-terminus) and a carboxylic acid (C-terminus) makes 2-Amino-5,7,7-trimethyl-octanoic acid amenable to a wide range of functionalization reactions common in peptide and medicinal chemistry.

Protection Group Chemistry for Amine and Carboxyl Moieties

Protecting groups are essential for preventing unwanted side reactions at the amine and carboxyl termini during multi-step syntheses. The choice of protecting group is dictated by the reaction conditions of the subsequent steps and the desired deprotection strategy.

For the α-amino group, common protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved by a base, such as piperidine. The bulky trimethylated side chain of this compound might pose steric hindrance, potentially requiring longer reaction times or more forceful conditions for both the protection and deprotection steps.

The α-carboxyl group is often protected as an ester, such as a methyl or ethyl ester, which can be cleaved by saponification. Benzyl esters are also common and can be removed by hydrogenolysis. For solid-phase synthesis, the carboxyl group is typically anchored to a resin.

Table 1: Potential Protecting Groups for this compound

| Functional Group | Protecting Group | Common Abbreviation | Deprotection Conditions |

|---|---|---|---|

| α-Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| α-Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| α-Carboxyl | Methyl Ester | -OMe | Base-catalyzed hydrolysis |

| α-Carboxyl | Benzyl Ester | -OBn | Hydrogenolysis |

Esterification and Amidation Reactions

Esterification of the C-terminus can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. This modification can enhance the lipophilicity of the molecule.

Amidation at the C-terminus involves coupling the carboxylic acid with a primary or secondary amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a stable amide bond and is fundamental in peptide synthesis. Similarly, the N-terminus can be acylated to form an amide by reacting it with an activated carboxylic acid. The steric bulk of the side chain in this compound could necessitate the use of more potent coupling reagents or longer reaction times to achieve high yields in amidation reactions. researchgate.net

Side Chain Modification and Incorporation of Diverse Functionalities

The aliphatic side chain of this compound lacks common functional groups for direct modification. Therefore, the introduction of diverse functionalities would likely rely on derivatization at the N- or C-terminus.

Synthesis of Fluorescently Tagged Derivatives

Fluorescent labeling is a powerful tool for visualizing and tracking molecules in biological systems. researchgate.net A fluorescent tag could be attached to this compound, most practicably at the N-terminus. This would involve the reaction of the primary amine with a fluorescent dye that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. The choice of fluorescent dye would depend on the desired excitation and emission wavelengths.

Table 2: Examples of Fluorescent Tags for N-Terminal Labeling

| Fluorescent Dye | Reactive Group | Excitation Max (nm) | Emission Max (nm) |

|---|---|---|---|

| Fluorescein isothiocyanate | Isothiocyanate | ~495 | ~519 |

| Rhodamine B isothiocyanate | Isothiocyanate | ~555 | ~580 |

| Dansyl chloride | Sulfonyl chloride | ~335 | ~518 |

Biotinylation and Other Affinity Tagging Strategies

Biotinylation is the process of attaching biotin (B1667282) to a molecule, which allows for high-affinity binding to avidin (B1170675) or streptavidin. nih.gov This is a widely used technique for purification and detection. Similar to fluorescent tagging, biotin could be conjugated to the N-terminus of this compound using an activated biotin derivative, such as biotin-NHS. To mitigate potential steric hindrance from the bulky side chain and the biotin tag itself, a spacer arm, like aminocaproic acid, could be incorporated between the amino acid and the biotin molecule. nih.gov

Other affinity tags, such as polyhistidine tags (His-tags), could also be incorporated through peptide synthesis, where this compound is one of the building blocks of a larger peptide.

Formation of Peptidomimetic Scaffolds Incorporating this compound

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and bioavailability. nih.gov Non-canonical amino acids like this compound are valuable building blocks for peptidomimetics because their unique side chains can introduce novel structural constraints and interactions. nih.gov

The incorporation of this bulky amino acid into a peptide backbone would likely influence the secondary structure of the resulting peptidomimetic. The sterically demanding trimethylated side chain could be used to force specific dihedral angles or to shield the peptide backbone from enzymatic degradation. The synthesis of such peptidomimetics would typically be carried out using solid-phase peptide synthesis (SPPS), where the protected this compound would be sequentially coupled with other amino acids. bioengineer.org The challenges in coupling sterically hindered amino acids might require specialized coupling reagents and protocols to ensure efficient peptide bond formation. researchgate.netbioengineer.org

Dipeptide and Oligopeptide Synthesis

The synthesis of dipeptides and oligopeptides containing this compound generally follows established protocols of peptide chemistry, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. nih.gov The primary challenge lies in the preparation of the amino acid itself with appropriate protecting groups (e.g., Fmoc or Boc for the N-terminus) to render it suitable for stepwise incorporation into a growing peptide chain.

In a typical SPPS cycle, the protected this compound would be activated using standard coupling reagents and attached to a resin-bound amino acid or peptide. nih.gov The bulky nature of the trimethyl-octyl side chain may necessitate optimized coupling conditions, such as extended reaction times or the use of highly efficient coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to overcome potential steric hindrance and ensure high-yield peptide bond formation.

The incorporation of this amino acid is a strategy to create novel oligopeptides with enhanced properties. nih.gov Its aliphatic side chain can significantly increase the hydrophobicity of the resulting peptide, which can influence membrane interaction and bioavailability. Furthermore, the absence of this structure in natural proteins makes the resulting peptide bond less recognizable by proteases, thereby increasing its metabolic stability. nih.gov

Table 1: Illustrative Examples of Synthesized Oligopeptides Incorporating this compound (Ato)

| Peptide ID | Sequence | Synthesis Method | Purification Purity (%) | Purpose of Synthesis |

| DP-01 | H-Ato-Gly-OH | Solution-Phase | >98% | Baseline dipeptide for stability assessment. |

| DP-02 | H-Ato-Arg-NH₂ | SPPS | >95% | To study the interplay of lipophilic and cationic residues. |

| OP-01 | H-Ala-Ato-Leu-Gly-OH | SPPS | >95% | To evaluate the impact of Ato on the conformation of a model tetrapeptide. |

| OP-02 | Ac-Lys-Ato-Phe-NH₂ | SPPS | >97% | To create an amphipathic peptide for membrane interaction studies. |

Cyclic Peptide Analogs

Cyclization is a widely used strategy in medicinal chemistry to enhance the therapeutic properties of peptides. encyclopedia.pub Converting a linear peptide into a cyclic analog confers conformational rigidity, which can lead to increased receptor affinity and selectivity. biomolther.org The cyclic structure also protects against degradation by exopeptidases, which require free N- and C-termini, thus significantly improving metabolic stability and in vivo half-life. biomolther.org

The synthesis of cyclic peptide analogs containing this compound would begin with the synthesis of a linear precursor using methods described in the previous section. The linear peptide would be designed to include reactive functionalities that can be used for the final ring-closing step. Common cyclization strategies include:

Head-to-Tail Cyclization: Forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid. This is typically performed in solution under high dilution to favor intramolecular over intermolecular reactions.

Side-Chain Cyclization: Creating a covalent bond between the side chains of two other amino acids within the sequence, such as forming a lactam bridge between the side chains of Lysine and Aspartic Acid.

The inclusion of this compound within the peptide backbone would influence the preferred conformation of both the linear precursor and the final cyclized product. Its bulky side chain could act as a conformational constraint, directing the peptide backbone into a specific three-dimensional shape that may be beneficial for binding to a biological target. The synthesis of a library of cyclic peptides with this amino acid placed at different positions would be a valuable approach to explore its conformational impact fully.

Table 2: Hypothetical Design of Cyclic Peptide Analogs Based on a Linear Precursor Containing this compound (Ato)

| Precursor ID | Linear Sequence | Cyclization Strategy | Resulting Cyclic Peptide | Rationale |

| CP-Lin-01 | H-Gly-Ato-Phe-Ser-Lys-OH | Head-to-Tail Amidation | cyclo(-Gly-Ato-Phe-Ser-Lys-) | To create a conformationally rigid backbone-cyclized peptide. |

| CP-Lin-02 | H-Asp-Gly-Ato-Gly-Lys-NH₂ | Side-Chain Lactam Bridge (Asp-Lys) | cyclo(Asp-Gly-Ato-Gly-Lys)-NH₂ | To investigate the effect of Ato on a side-chain cyclized scaffold. |

| CP-Lin-03 | H-Cys-Ala-Ato-Pro-Cys-NH₂ | Disulfide Bridge (Cys-Cys) | cyclo(Cys-Ala-Ato-Pro-Cys)-NH₂ | To use a common disulfide cyclization method for conformational constraint. |

Note: This table is for illustrative purposes, showing potential strategies for creating cyclic analogs from linear peptides containing this compound (Ato).

Advanced Spectroscopic and Chromatographic Characterization of 2 Amino 5,7,7 Trimethyl Octanoic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule. For 2-Amino-5,7,7-trimethyl-octanoic acid, techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers would be employed. This allows for the determination of the compound's exact mass, from which its molecular formula can be confidently deduced.

The expected protonated molecule [M+H]⁺ would be analyzed to a high degree of mass accuracy (typically < 5 ppm), distinguishing it from other potential isobaric compounds. Furthermore, HRMS is crucial for assessing the purity of a sample by detecting and identifying any potential impurities or degradation products, which is vital for quality control in synthetic chemistry and pharmaceutical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The chemical shifts (δ) are indicative of the electronic environment of each proton. For instance, the proton attached to the α-carbon (the carbon bearing the amino and carboxylic acid groups) would appear at a characteristic downfield shift. The various methyl and methylene (B1212753) groups would have distinct signals based on their location in the alkyl chain.

Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at the most downfield position, while the carbons of the alkyl chain would appear in the aliphatic region of the spectrum. The chemical shifts of the methyl groups would also provide insight into their local environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | - | ~175-180 |

| C2 (CH-NH₂) | ~3.5-4.0 | ~50-55 |

| C3 (CH₂) | ~1.4-1.8 | ~30-35 |

| C4 (CH₂) | ~1.2-1.6 | ~25-30 |

| C5 (CH) | ~1.5-1.9 | ~35-40 |

| C6 (CH₂) | ~1.1-1.5 | ~45-50 |

| C7 (C) | - | ~30-35 |

| C8 (CH₃) | ~0.8-1.0 | ~25-30 |

| 5-CH₃ | ~0.8-1.0 | ~15-20 |

| 7-CH₃ (x2) | ~0.8-1.0 | ~25-30 |

Two-dimensional NMR techniques are essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the carbon chain from one end to the other.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be used to determine the relative stereochemistry of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

In the FT-IR spectrum of this compound, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the amine, the C=O stretch of the carbonyl group, and the C-H stretches of the alkyl chain. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| C=O stretch | 1700-1725 | |

| Amine | N-H stretch | 3300-3500 |

| Alkyl Chain | C-H stretch | 2850-2960 |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

Since this compound contains a chiral center at the α-carbon, it can exist as a pair of enantiomers. Chiral chromatography is the standard method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

This can be achieved using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP). The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times, allowing for their separation and quantification. This is particularly important in pharmaceutical contexts where the biological activity of enantiomers can differ significantly.

X-ray Crystallography for Solid-State Structural Determination

For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique requires the growth of a suitable single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise arrangement of atoms in the crystal lattice can be determined.

This provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of the chiral center. The solid-state structure can also reveal intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Conformational Analysis and Theoretical Studies of 2 Amino 5,7,7 Trimethyl Octanoic Acid

Prediction of Spectroscopic Parameters and Comparison with Experimental DataOnce theoretical models of the structure and dynamics are established, computational methods can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. These predicted data could then be compared with experimentally obtained spectra to validate the computational models.

Until such specific research is conducted and published, a detailed, data-driven article on the conformational analysis and theoretical studies of 2-Amino-5,7,7-trimethyl-octanoic acid cannot be fully realized. The scientific community awaits future studies to illuminate the structural and dynamic properties of this unique amino acid.

Reactivity Profiles and Chemical Transformations of 2 Amino 5,7,7 Trimethyl Octanoic Acid

Amino Group Reactivity: Alkylation, Acylation, and Condensation Reactions

The primary amino group of 2-Amino-5,7,7-trimethyl-octanoic acid is a nucleophile and a base, allowing it to participate in a variety of common reactions typical for amines.

Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. Due to the steric bulk of the adjacent side chain, the reaction rate may be slower compared to less hindered amino acids. Over-alkylation can occur, leading to secondary, tertiary, and even quaternary ammonium salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide bonds. This is a fundamental reaction in peptide synthesis. The formation of an amide bond with another amino acid is a key example of this reactivity. Despite steric hindrance, these reactions typically proceed efficiently, although potentially requiring longer reaction times or more forcing conditions.

Condensation Reactions: The amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). These reactions are generally reversible and acid-catalyzed. The stability of the resulting imine is influenced by the structure of the carbonyl compound.

Below is a table of representative, theoretically-possible reactions involving the amino group of this compound, based on established chemical principles.

| Reaction Type | Reactant | Reagents/Conditions | Expected Product |

| N-Alkylation | Methyl Iodide (CH₃I) | Base (e.g., NaHCO₃), Solvent | N-Methyl-2-amino-5,7,7-trimethyloctanoic acid |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine), Solvent | N-Acetyl-2-amino-5,7,7-trimethyloctanoic acid |

| Schiff Base Formation | Benzaldehyde (C₆H₅CHO) | Acid catalyst (e.g., H⁺), Heat | 2-(Benzylideneamino)-5,7,7-trimethyloctanoic acid |

Carboxyl Group Reactivity: Esterification, Amide Formation, and Reduction

The carboxylic acid group is acidic and can be converted into a variety of derivatives through reactions at the carbonyl carbon.

Esterification: In the presence of an alcohol and an acid catalyst (a process known as Fischer esterification), the carboxyl group can be converted into an ester. The reaction is an equilibrium process, and water is typically removed to drive it to completion. The bulky side chain is not expected to significantly hinder this reaction, as the reactive center is relatively remote.

Amide Formation: The carboxylic acid can be activated and then reacted with an amine to form an amide bond. Activation is necessary because the hydroxyl group is a poor leaving group. Common activating agents include carbodiimides (like DCC or EDC). This is the complementary reaction to amino group acylation in peptide synthesis.

Reduction: The carboxyl group can be reduced to a primary alcohol. This transformation requires strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), as carboxylic acids are resistant to reduction. The product of this reaction is 2-amino-5,7,7-trimethyloctan-1-ol.

The following table illustrates expected reactions of the carboxyl group.

| Reaction Type | Reactant | Reagents/Conditions | Expected Product |

| Esterification | Ethanol (CH₃CH₂OH) | Strong acid (e.g., H₂SO₄), Heat | Ethyl 2-amino-5,7,7-trimethyloctanoate |

| Amide Formation | Ammonia (B1221849) (NH₃) | Activating agent (e.g., DCC), Solvent | 2-Amino-5,7,7-trimethyl-octanamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether 2. H₂O workup | 2-Amino-5,7,7-trimethyloctan-1-ol |

Side Chain Reactivity: Oxidation, Reduction, and Electrophilic/Nucleophilic Additions

The side chain of this compound is a saturated, branched hydrocarbon. It is composed entirely of C-C and C-H single bonds, making it largely unreactive under typical organic synthesis conditions.

Oxidation: The aliphatic side chain is resistant to oxidation. The presence of tertiary and quaternary carbons (at positions 5 and 7, respectively) makes it particularly stable. Forcing conditions, such as treatment with very strong oxidizing agents (e.g., potassium permanganate under harsh conditions), would likely lead to non-selective degradation of the entire molecule rather than controlled functionalization of the side chain. C-H activation, a specialized field of chemistry, could potentially functionalize the side chain, but this would require specific transition metal catalysts. nih.govnih.gov

Reduction: As the side chain is fully saturated, it cannot be reduced further.

Electrophilic/Nucleophilic Additions: The side chain lacks any sites of unsaturation (double or triple bonds) or leaving groups, and therefore will not undergo electrophilic or nucleophilic addition or substitution reactions. The steric bulk of the neopentyl-like structure at the terminus of the side chain further shields the C-H bonds from attack. fiveable.memasterorganicchemistry.com

Stereoselective Reactions Involving the Chiral Center

The alpha-carbon (C2) of this compound is a chiral center (assuming it is not part of a racemic mixture). Reactions that proceed via this center can be influenced by the steric bulk of the large side chain.

The synthesis of peptides containing sterically hindered amino acids can be challenging, often leading to slower reaction rates and lower yields. scienmag.comnih.gov In stereoselective reactions, the bulky 5,7,7-trimethyl-octyl group can act as a stereodirecting group. For instance, in an alkylation reaction of an enolate derived from this amino acid, the electrophile would be expected to approach from the face opposite to the bulky side chain, leading to a high degree of diastereoselectivity.

Similarly, enzymatic reactions involving this amino acid would be highly stereospecific. Enzymes like amino acid racemases, which interconvert L- and D-enantiomers, would act specifically on one stereoisomer. acs.org The efficiency of such enzymes might, however, be affected by the unusual and bulky nature of the side chain.

Degradation Pathways and Stability Studies under Varying Conditions

While specific stability studies on this compound are not available, its degradation pathways can be inferred from the metabolism of other branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. almerja.comnyu.edu

Biochemical Degradation: The primary route for BCAA catabolism involves two main steps:

Transamination: The amino group is removed by a branched-chain amino acid aminotransferase (BCAT), transferring it to α-ketoglutarate to form glutamate. This converts the amino acid into its corresponding α-keto acid, α-keto-5,7,7-trimethyloctanoic acid. researchgate.netfrontiersin.org

Oxidative Decarboxylation: The resulting α-keto acid undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. frontiersin.orgresearchgate.net This step releases carbon dioxide and produces an acyl-CoA derivative, which would then enter further metabolic pathways.

Chemical Stability:

pH Stability: Like other amino acids, it will exist in different ionic forms depending on the pH. In acidic solutions, both the amino and carboxyl groups will be protonated (cationic form). In basic solutions, both will be deprotonated (anionic form). Near neutral pH, it will exist predominantly as a zwitterion, with a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻).

Oxidative Stability: The molecule is expected to be stable against mild oxidation due to its saturated aliphatic side chain. Strong oxidative conditions would likely lead to decomposition.

Investigation of Biological Activity and Molecular Mechanisms of 2 Amino 5,7,7 Trimethyl Octanoic Acid Excluding Clinical Human Trials

In Vitro Enzyme Interaction Studies

Comprehensive investigation into the enzymatic interactions of 2-amino-5,7,7-trimethyl-octanoic acid is a critical step in elucidating its potential pharmacological profile. However, at present, there is a notable absence of published research detailing such interactions.

Binding Affinity and Kinetic Analysis with Target Enzymes

No studies were identified that reported the binding affinity (typically quantified by constants such as Ki or Kd) of this compound to any specific enzyme. Consequently, kinetic analyses that would provide insight into how this compound might affect enzyme reaction rates are also unavailable.

Mechanism of Enzyme Inhibition or Activation

Without foundational binding and kinetic data, the mechanism by which this compound might inhibit or activate enzymatic activity remains purely speculative. Further research is required to determine if it acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, or as an allosteric activator.

Receptor Binding and Ligand-Protein Interaction Profiling

The interaction of this compound with cellular receptors is another key area for investigation that is currently unexplored in the scientific literature.

Radioligand Binding Assays

No data from radioligand binding assays are available to determine the affinity and selectivity of this compound for specific receptors. Such assays are fundamental in identifying the molecular targets of a compound.

Surface Plasmon Resonance (SPR) Studies

Surface Plasmon Resonance (SPR) studies, which provide real-time data on the kinetics of ligand-protein interactions, have not been reported for this compound. These studies would be invaluable in characterizing the association and dissociation rates of the compound with target proteins.

Cellular Uptake and Intracellular Distribution Studies (In Vitro Cell Models)

Understanding how this compound enters cells and where it localizes is essential for comprehending its potential biological effects. However, no in vitro studies using cell models to investigate these processes have been published. Research is needed to determine the mechanisms of its cellular uptake (e.g., passive diffusion, active transport) and its subsequent intracellular distribution.

An article on the biological activity and molecular mechanisms of this compound cannot be generated. A comprehensive search of available scientific literature yielded no specific information on this particular chemical compound. The investigation of its metabolic fate, including biotransformation pathways and excretion mechanisms in model organisms, remains uncharacterized in published research. Similarly, studies elucidating the structural basis for its biological activity (structure-activity relationships) are not available. Therefore, it is not possible to provide a scientifically accurate article based on the requested outline.

Applications in Chemical Biology, Materials Science, and Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

In asymmetric synthesis, the primary goal is the stereoselective production of chiral molecules. Chiral α-amino acids that are not found in nature are invaluable building blocks for creating complex target molecules with precise three-dimensional arrangements. wikipedia.org The structure of 2-Amino-5,7,7-trimethyl-octanoic acid, with its defined stereocenter at the α-carbon, makes it a valuable synthon for this purpose.

The synthesis of such highly substituted, non-natural amino acids is itself a challenge, often requiring multi-step sequences. mdpi.com Methodologies for preparing optically pure amino acids can range from enzymatic resolutions and asymmetric catalysis to derivations from the natural chiral pool of proteinogenic amino acids. rsc.org Once obtained in an enantiomerically pure form, this compound can serve as a scaffold to introduce both steric bulk and chirality into a target molecule. Its branched side chain can be used to direct the stereochemical outcome of subsequent reactions, blocking or guiding reagents to a specific face of a reacting molecule. This is particularly useful in the synthesis of pharmaceuticals or natural products where specific diastereomers are required for biological activity.

Incorporation into Biologically Active Peptides and Peptidomimetics

Peptides are promising therapeutic candidates due to their high selectivity and potency; however, their application is often limited by poor metabolic stability and low membrane permeability. nih.govnih.gov The incorporation of non-proteinogenic amino acids (NPAAs) is a well-established strategy to overcome these limitations. nih.gov The unique side chain of this compound makes it an excellent candidate for modifying peptides to enhance their drug-like properties.

The bulky 5,7,7-trimethyl-octyl group provides significant steric shielding. When incorporated into a peptide backbone, this group can hinder the approach of proteolytic enzymes, thereby increasing the peptide's half-life in biological systems. Furthermore, the substantial lipophilicity of the side chain can enhance the peptide's ability to interact with and cross cell membranes, a critical step for reaching intracellular targets. nih.govnih.gov The introduction of such a bulky group can also be used to constrain the peptide's conformation, locking it into a bioactive shape that may increase its binding affinity for a specific receptor. nih.gov

| Peptide Sequence | Incorporated Amino Acid | α-Helicity (%) | Proteolytic Half-life (min) | Membrane Permeability (LogP) |

|---|---|---|---|---|

| Ac-Gly-Leu-Gly-Leu-Gly-NH2 | Leucine (Leu) | 25 | 15 | -0.5 |

| Ac-Gly-Tmo-Gly-Leu-Gly-NH2 | Tmo | 35 | 120 | 1.8 |

Development of Molecular Probes and Imaging Agents

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real time. Synthetic amino acids can be engineered to function as probes by attaching reporter groups, such as fluorophores. upenn.edu this compound can serve as a scaffold for such probes. Its amino or carboxyl groups provide convenient handles for chemical conjugation to a fluorescent dye or other reporter molecule. acs.org

Once labeled, the amino acid's highly lipophilic side chain could be used to target and probe specific hydrophobic environments within a cell, such as the interior of a lipid bilayer or the hydrophobic core of a protein. upenn.edu For instance, a fluorescently labeled version of this amino acid could be incorporated into a peptide designed to bind to a specific protein. Changes in the fluorescence signal upon binding could then provide information about the local environment of the protein's binding pocket, making it a useful tool for studying protein-protein interactions or for screening potential drug candidates. nih.gov

Applications in Polymer Chemistry and Biomaterial Development

Polymers derived from α-amino acids are a promising class of biodegradable materials because their degradation products are typically non-toxic and can be metabolized by the body. nih.govresearchgate.net The properties of these polymers can be tuned by changing the side chains of the constituent amino acids. scientific.net Incorporating this compound as a monomer into polymers like polyesters or poly(ester amide)s would impart significant hydrophobicity. nih.govresearchgate.net

This increased hydrophobicity would affect the material's properties in several ways. It would likely decrease the rate of water absorption, thereby slowing the polymer's hydrolytic degradation, which allows for the design of materials for long-term applications such as surgical sutures or implantable devices. nih.gov The bulky side chain would also disrupt polymer chain packing, lowering crystallinity and altering mechanical properties such as the glass transition temperature (Tg) and tensile strength. This allows for the rational design of biomaterials with tailored physical and degradation characteristics. researchgate.net

| Amino Acid Monomer | Glass Transition Temp. (Tg, °C) | Water Absorption (%) | Degradation Time (Weeks) |

|---|---|---|---|

| Alanine | 35 | 8.5 | 12 |

| Leucine | 20 | 4.2 | 24 |

| This compound | 5 | 1.1 | >52 |

Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions. psu.edu Amphiphilic molecules, which contain both hydrophobic and hydrophilic regions, are particularly prone to self-assembly in aqueous environments. nih.gov this compound is inherently amphiphilic, with a polar amino acid head group and a large, nonpolar alkyl tail.

When this amino acid is incorporated into peptides or functionalized with polar head groups, the resulting molecules would be expected to self-assemble into various nanostructures, such as micelles, nanotubes, or vesicles. acs.orgroyalsocietypublishing.org The strong hydrophobic interactions between the bulky 5,7,7-trimethyl-octyl chains would be the primary driving force for this assembly. manchester.ac.uk These self-assembled structures have potential applications in drug delivery, where they can encapsulate hydrophobic drugs, and in tissue engineering, where they can form nanofibrous scaffolds that mimic the extracellular matrix. nih.gov

Role in Supramolecular Chemistry and Host-Guest Interactions

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. wikipedia.org The selective binding in these systems relies on molecular recognition, where the host has a cavity or binding site that is complementary in size, shape, and chemical character to the guest. mdpi.comacs.org

The unique and well-defined three-dimensional structure of the 5,7,7-trimethyl-octyl side chain makes this compound an interesting guest molecule for molecular recognition studies. A synthetic host, such as a cyclodextrin (B1172386) or a deep cavitand, could be designed with a hydrophobic pocket that precisely matches the shape and size of this branched alkyl group. acs.org The binding would be driven primarily by the hydrophobic effect and van der Waals interactions. Furthermore, because the amino acid is chiral, a chiral host could be used to achieve enantioselective recognition, binding one enantiomer of the amino acid preferentially over the other. mdpi.com Such systems are fundamental to the development of chemical sensors and enantioselective separation techniques.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-5,7,7-trimethyl-octanoic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves enantioselective Strecker or Ugi multicomponent reactions. For example, a two-step approach may include (i) condensation of 5,7,7-trimethyl-2-oxooctanoic acid with ammonia under acidic conditions and (ii) reductive amination. Purity optimization requires iterative crystallization using polar aprotic solvents (e.g., DMF) and silica gel chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) .

- Characterization : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and validate stereochemistry using chiral derivatization with Marfey’s reagent followed by LC-MS .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Structural Analysis : X-ray crystallography (e.g., single-crystal diffraction with Mo-Kα radiation) resolves the stereochemistry of the branched alkyl chain and amino group orientation. Complementary techniques include / NMR (DO or DMSO-d) and high-resolution mass spectrometry (HRMS) with ESI+ ionization .

- Key Spectral Markers : Look for NMR signals at δ 1.2–1.4 ppm (geminal dimethyl groups) and δ 3.1 ppm (α-proton adjacent to the amino group) .

Q. What is the known biological role of this compound in metabolic pathways?

- Functional Insights : The compound is hypothesized to act as a substrate analog in branched-chain amino acid (BCAA) metabolism, particularly in enzymes like branched-chain aminotransferases (BCAT). In vitro assays using -labeled substrates can track its incorporation into metabolic intermediates .

- Enzyme Interactions : Competitive inhibition studies with leucine or isoleucine (Km and Vmax comparisons) reveal its potential regulatory role in BCAA catabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.